3-(o-Tolylazo)toluene-2,6-diamine monoacetate

Description

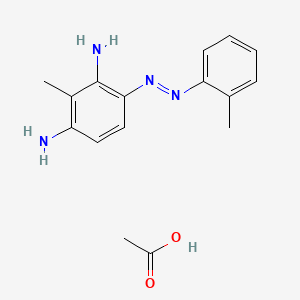

3-(o-Tolylazo)toluene-2,6-diamine monoacetate is a synthetic aromatic amine derivative characterized by an azo (-N=N-) functional group bridging an o-tolyl (methyl-substituted phenyl) moiety and a toluene-2,6-diamine backbone, with one acetate counterion. The compound’s structure combines the reactivity of aromatic amines with the stability conferred by the azo linkage.

Key identifiers include:

- Parent diamine: Toluene-2,6-diamine (CAS 823-40-5), a restricted substance in cosmetics due to sensitization risks .

Regulatory scrutiny is likely due to structural similarities to carcinogenic aromatic amines (e.g., benzidine, o-toluidine) .

Properties

CAS No. |

84434-46-8 |

|---|---|

Molecular Formula |

C16H20N4O2 |

Molecular Weight |

300.36 g/mol |

IUPAC Name |

acetic acid;2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |

InChI |

InChI=1S/C14H16N4.C2H4O2/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;1-2(3)4/h3-8H,15-16H2,1-2H3;1H3,(H,3,4) |

InChI Key |

UKOFMOZTJCVLDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.

Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Products may include nitro compounds and quinones.

Reduction: Amines are the primary products.

Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an azo group (-N=N-) which is crucial for its dyeing properties. The presence of the tolyl groups enhances its solubility and reactivity in various solvents, making it suitable for multiple applications. Its chemical structure can be represented as follows:

Dye Production

One of the primary applications of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate is in the production of dyes. It is particularly effective in synthesizing azo dyes, which are widely used in textiles and inks due to their vibrant colors and stability. The compound acts as a coupling agent in diazo coupling reactions, allowing for the formation of complex dye structures.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The azo group can be cleaved by certain enzymes, making it a valuable tool for probing enzyme activity and understanding metabolic processes. Studies have indicated that azo compounds can affect cellular signaling pathways, providing insights into their potential therapeutic applications.

Photochemical Applications

Due to its ability to absorb light at specific wavelengths, this compound is explored in photochemical applications. It can be used in photodynamic therapy (PDT) where light-activated compounds induce cytotoxic effects on targeted cells, such as cancer cells.

Data Table: Applications Overview

| Application Area | Description | Potential Impact |

|---|---|---|

| Dye Production | Used as an intermediate for azo dye synthesis | Vibrant colors in textiles and inks |

| Biological Studies | Probing enzyme interactions and metabolic pathways | Insights into metabolic processes |

| Photochemical Applications | Utilized in photodynamic therapy for targeted cancer treatment | Potential therapeutic benefits |

Case Study 1: Azo Dye Synthesis

A study demonstrated the synthesis of a range of azo dyes using this compound as a coupling agent. The resulting dyes exhibited excellent fastness properties and were applied successfully in textile industries.

Case Study 2: Enzyme Interaction Studies

Research involving this compound showed that it could serve as a substrate for specific enzymes involved in metabolic pathways. The cleavage of the azo bond by these enzymes allowed researchers to track metabolic changes and understand enzymatic mechanisms better.

Case Study 3: Photodynamic Therapy

In vitro studies indicated that formulations containing this compound effectively induced apoptosis in cancer cell lines when activated by light. This suggests its potential as a therapeutic agent in PDT protocols.

Mechanism of Action

The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets through the azo group. This interaction can lead to the formation of reactive intermediates that affect various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Key Observations :

- Azo groups, as seen in p-aminoazobenzene and o-aminoazotoluene, are associated with colorant applications but also metabolic cleavage into aromatic amines, a toxicity mechanism .

Toxicity and Regulatory Status

Critical Findings :

- The target compound’s metabolic breakdown could release toluene-2,6-diamine and o-toluidine, both regulated for health risks .

- Regulatory frameworks like the EU Cosmetic Regulation 1223/2009 explicitly prohibit toluene-2,6-diamine, suggesting analogous restrictions for its derivatives .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

- Solubility: The acetate salt likely increases water solubility compared to non-ionic analogs (e.g., o-toluidine).

- Stability : Azo compounds are prone to reductive cleavage under UV exposure or metabolic conditions, releasing aromatic amines .

Biological Activity

3-(o-Tolylazo)toluene-2,6-diamine monoacetate, a compound with notable azo and amine functional groups, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features an azo linkage (-N=N-) connecting two aromatic rings, which is characteristic of many dyes and biological agents. The presence of amino groups enhances its reactivity and potential interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The azo group can facilitate electron transfer processes, while the amine groups may participate in hydrogen bonding and ionic interactions with biological targets.

Biological Activity Overview

The compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that azo compounds can exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit certain oxidases or transferases, impacting cellular metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Table 2: Cytotoxicity Data on Cancer Cell Lines

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several azo compounds, including derivatives similar to this compound. They found that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.

- Cytotoxicity in Cancer Research : In a controlled laboratory setting, the effects of this compound were tested on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells at concentrations above 20 µM, suggesting potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : A series of experiments were conducted to investigate the interaction between the compound and cytochrome P450 enzymes. Results showed that the compound could act as a competitive inhibitor, affecting drug metabolism pathways significantly.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 3-(o-Tolylazo)toluene-2,6-diamine monoacetate?

- Methodological Answer : Synthesis optimization requires precise control of stoichiometry and catalysts. For instance, ammonium acetate acts as a catalyst in condensation reactions, where its excess (e.g., 2–3 equivalents) shifts product formation from hydroxy-substituted to amino-substituted derivatives . Key parameters include reaction time (e.g., 30 min vs. extended periods), solvent choice (acetic acid for protonation), and temperature (reflux conditions). Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction progress .

Q. What analytical methods ensure purity and structural integrity during synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Resolve isomers (e.g., 2,6- vs. 2,4-toluenediamine) using optimized mobile phases (e.g., acetonitrile/water gradients) and C18 columns .

- X-ray crystallography : Confirm regioselectivity and azo linkage geometry in crystalline products .

- Mass spectrometry : Verify molecular weight (e.g., 158.629 g/mol for toluene-2,6-diamine derivatives) and fragmentation patterns .

Q. How should researchers handle safety and disposal of intermediates like toluenediamine derivatives?

- Methodological Answer : Follow hazardous chemical protocols:

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods for handling carcinogenic intermediates (e.g., 2,6-toluenediamine, CAS 823-40-5) .

- Waste disposal : Neutralize acidic byproducts before disposal via approved facilities. For spills, use absorbents (e.g., vermiculite) and avoid aqueous release .

Advanced Research Questions

Q. How can isomer contamination (e.g., 2,4- vs. 2,6-toluenediamine) be resolved during synthesis?

- Methodological Answer : Employ selective crystallization or chromatographic separation:

- HPLC : Optimize retention times using phenyl-modified stationary phases to distinguish ortho/meta isomers .

- Solvent recrystallization : Use ethanol-water mixtures to isolate 2,6-toluenediamine monoacetate, leveraging solubility differences (e.g., 2,4-isomers exhibit lower solubility in cold ethanol) .

Q. What mechanistic insights explain product variability in azo coupling reactions?

- Methodological Answer : Reaction pathways depend on electrophilic substitution and catalyst interactions:

- Ammonium acetate : Acts as a proton donor, stabilizing intermediates. Excess catalyst promotes dehydrohalogenation, favoring amino over hydroxy products .

- pH control : Acidic conditions (pH < 4) enhance diazonium ion stability, critical for azo bond formation. Mechanistic studies using deuterated solvents (e.g., D₂O) can track proton transfer steps .

Q. How do researchers address contradictory data from varying reaction parameters?

- Methodological Answer : Conduct systematic Design of Experiments (DoE):

- Factor screening : Vary catalyst load, temperature, and solvent polarity in a factorial design to identify critical parameters.

- Statistical analysis : Use ANOVA to resolve discrepancies (e.g., conflicting yields due to uncontrolled humidity or impurity gradients) .

Q. What factors influence the compound’s stability in long-term storage?

- Methodological Answer : Stability studies require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.